molecular formula C14H15FN6O2 B2385260 7-(4-Fluoro-benzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 333755-24-1

7-(4-Fluoro-benzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2385260
CAS No.: 333755-24-1
M. Wt: 318.312
InChI Key: XILCCFIWTGHMTP-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It also contains 4-fluorobenzyl and hydrazino groups .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a purine core with the 4-fluorobenzyl and hydrazino groups attached at the 7 and 8 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzyl alcohol, a related compound, is a liquid at room temperature with a boiling point of 183 °C .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, 4-fluorobenzylamine, a related compound, has been studied for its interactions with certain proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 4-fluorobenzylamine is classified as a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILCCFIWTGHMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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